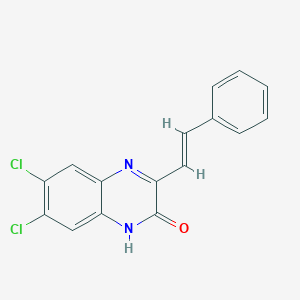
6,7-Dichloro-3-styrylquinoxalin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-3-styrylquinoxalin-2-ol is a chemical compound with the molecular formula C16H10Cl2N2O . It has an average mass of 317.169 Da and a mono-isotopic mass of 316.017029 Da .
Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-3-styrylquinoxalin-2-ol consists of 16 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI representation of the molecule isInChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+. Chemical Reactions Analysis
The specific chemical reactions involving 6,7-Dichloro-3-styrylquinoxalin-2-ol are not detailed in the available resources. For a detailed chemical reactions analysis, it would be necessary to refer to peer-reviewed papers or technical documents .Wissenschaftliche Forschungsanwendungen
Subheading: Antimicrobial and Antifungal Potency of 6,7-Dichloro-3-styrylquinoxalin-2-ol Derivatives
6,7-Dichloro-3-styrylquinoxalin-2-ol and its derivatives have shown significant antimicrobial and antifungal properties. A study highlighted that certain compounds in this category, particularly 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol, exhibited excellent antifungal activity, surpassing or equalling the standard fluconazole, as well as notable antibacterial activity against Staphylococcus strains, comparable with or higher than standards like bacitracin, penicillin, and ciprofloxacin (Cieślik et al., 2012). Furthermore, various derivatives synthesized from 3-methylquinoxalin-2(lH)-one showed notable antibacterial or antifungal activity (Badran et al., 2007).
Diagnostic and Therapeutic Applications
Subheading: Diagnostic and Therapeutic Potential in Neurodegenerative Diseases
A particular styrylquinoline, labeled as (E)-6-Methyl-4'-amino-2-styrylquinoline, showcased potential as a multifunctional agent in the context of protein misfolding diseases such as Alzheimer's and Prion diseases. This compound emits fluorescence in the NIR region and can interact with both Aβ and prion fibrils, staining them selectively. It also inhibits Aβ self-aggregation and prion replication in a cellular context, showing its potential as a therapeutic and diagnostic agent (Staderini et al., 2013).
Antitubercular Activity
Subheading: Potential in Combating Tuberculosis
Compounds involving 6,7-dichloro-3-methylquinoxaline-1,4-dioxide derivatives have demonstrated moderate to significant antitubercular activity against Mycobacterium tuberculosis strains. Certain compounds notably exhibited minimal inhibitory concentration values indicating promising antitubercular potential. This study underlines the relevance of these compounds in the context of tuberculosis treatment, presenting them as potential candidates for further exploration (Srinivasarao et al., 2020).
Cancer Research
Subheading: Potential in Cancer Therapeutics
Research indicates that styrylquinoxalin-2(1H)-ones possess noteworthy antiproliferative activities against various cancer cell lines. Specific compounds within this category were evaluated and found to inhibit the growth of breast, lung, and CNS cancer cells. The presence of certain substituents like the 5-nitrofuran-2-yl group significantly enhanced the antiproliferative activity. These findings suggest a potential role for these compounds in cancer therapeutics, underscoring the need for further research in this domain (Chang et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dichloro-3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREPENUMZNAUTL-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453192 |
Source


|
| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-3-styrylquinoxalin-2-ol | |
CAS RN |
149366-37-0 |
Source


|
| Record name | 6,7-Dichloro-3-styrylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

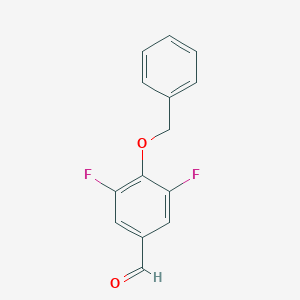
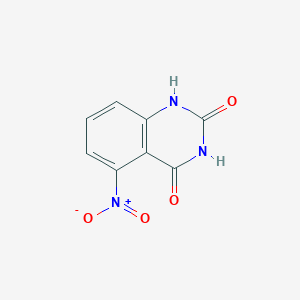
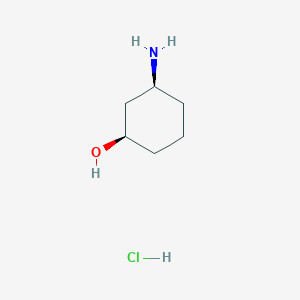
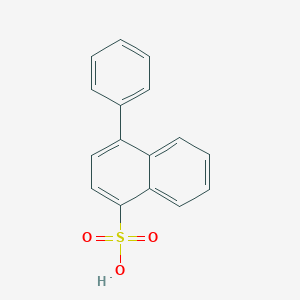
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
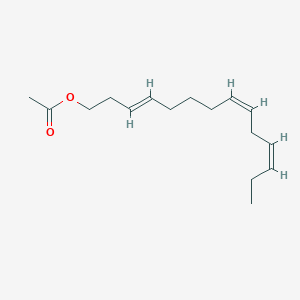
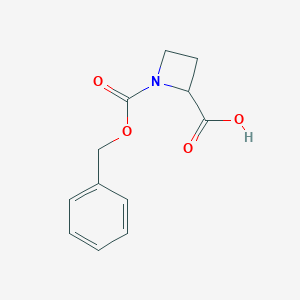
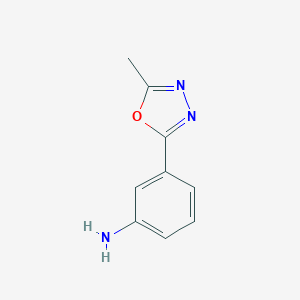

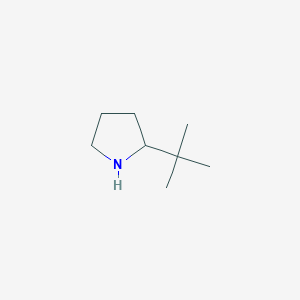
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)

![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)